Analytical Differentiation from 5F-PB-22 and its Ten Isomers via LC-MS/MS
In a study differentiating 5F-PB-22 from its ten isomers, liquid chromatography successfully separated all compounds. The 4-hydroxyisoquinoline isomer was identified via its unique LC retention time and distinct MS/MS fragmentation pattern compared to the other isomers, which included 5-hydroxyquinoline, 6-hydroxyquinoline, 7-hydroxyquinoline, 8-hydroxyisoquinoline, and others [1]. The protonated molecular ion for all isomers was at m/z 377.2, but their fragmentation produced unique ion ratios.
| Evidence Dimension | Liquid Chromatography Retention Time |
|---|---|
| Target Compound Data | Unique RT (exact value not publicly tabulated in source) |
| Comparator Or Baseline | 5F-PB-22 and 9 other positional isomers |
| Quantified Difference | Successful separation of all 10 isomers, including the target, was achieved. |
| Conditions | LC-MS/MS analysis using an electrospray ionization source. |
Why This Matters
This demonstrates that the compound is analytically distinct and requires a specific reference standard for unambiguous identification in forensic and clinical toxicology.
- [1] Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology. 2017; 35: 56-65. View Source
